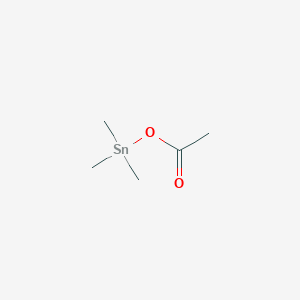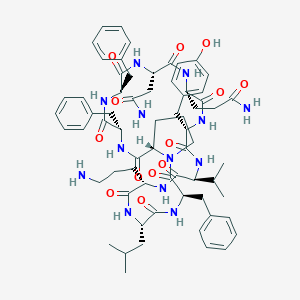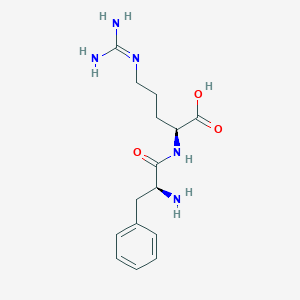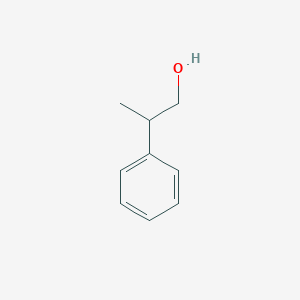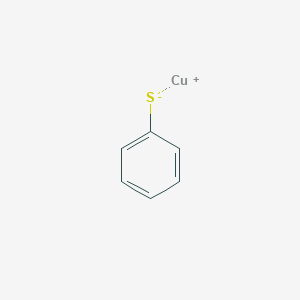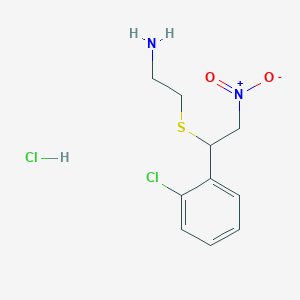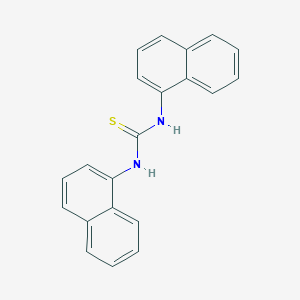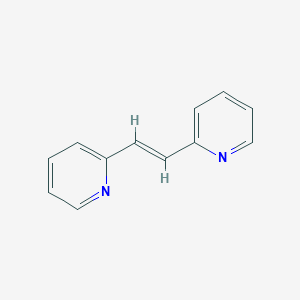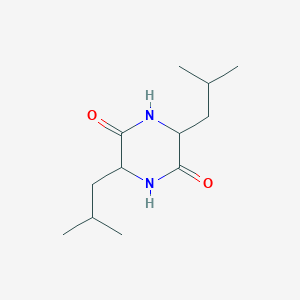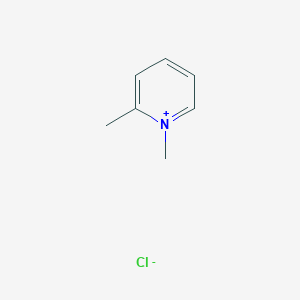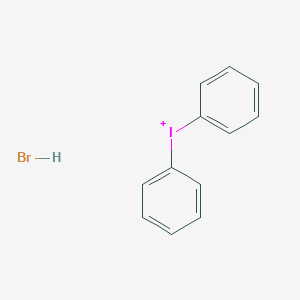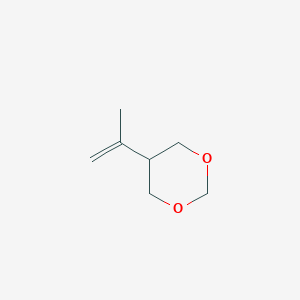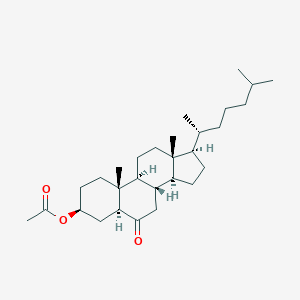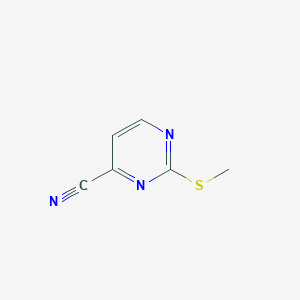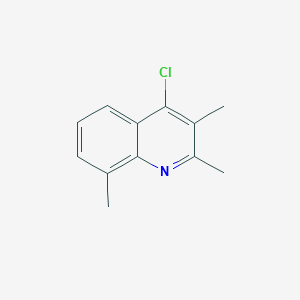
4-Chloro-2,3,8-trimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,3,8-trimethylquinoline, also known as CTMQ, is a chemical compound that has been widely used in various scientific research applications. It is a heterocyclic compound that belongs to the quinoline family.
作用机制
The mechanism of action of 4-Chloro-2,3,8-trimethylquinoline is not well understood. However, it has been suggested that 4-Chloro-2,3,8-trimethylquinoline may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. 4-Chloro-2,3,8-trimethylquinoline has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
生化和生理效应
4-Chloro-2,3,8-trimethylquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-Chloro-2,3,8-trimethylquinoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-Chloro-2,3,8-trimethylquinoline has been shown to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its high purity and stability. 4-Chloro-2,3,8-trimethylquinoline is a yellow crystalline solid that is easy to handle and store. However, one limitation of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its potential toxicity. 4-Chloro-2,3,8-trimethylquinoline has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound.
未来方向
There are many future directions for the use of 4-Chloro-2,3,8-trimethylquinoline in scientific research. One potential area of research is the development of new drugs based on 4-Chloro-2,3,8-trimethylquinoline. 4-Chloro-2,3,8-trimethylquinoline has been shown to have anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs for the treatment of these diseases. Additionally, 4-Chloro-2,3,8-trimethylquinoline may be used as a component in the synthesis of other heterocyclic compounds for various applications, such as in the development of new materials or as catalysts for chemical reactions.
科学研究应用
4-Chloro-2,3,8-trimethylquinoline has been used in various scientific research applications, including the synthesis of fluorescent probes, development of new drugs, and as a component in the synthesis of other heterocyclic compounds. 4-Chloro-2,3,8-trimethylquinoline has been used as a precursor in the synthesis of quinoline-based fluorescent probes for the detection of metal ions, such as copper and zinc. It has also been used in the development of new drugs, including anti-inflammatory and anti-cancer agents.
属性
CAS 编号 |
1203-45-8 |
|---|---|
产品名称 |
4-Chloro-2,3,8-trimethylquinoline |
分子式 |
C12H12ClN |
分子量 |
205.68 g/mol |
IUPAC 名称 |
4-chloro-2,3,8-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-5-4-6-10-11(13)8(2)9(3)14-12(7)10/h4-6H,1-3H3 |
InChI 键 |
DQUZVDWXDBEMRB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |
同义词 |
4-CHLORO-2,3,8-TRIMETHYLQUINOLINE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

